3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Key Structural Modifications and Bioactivity Correlations
The 4-oxo group is a conserved feature in clinically approved quinazolinone-based drugs such as gefitinib and erlotinib, where it mediates critical hydrogen bonds with kinase domains. Introduction of the sulfanyl group at position 2 follows structure-activity relationship (SAR) studies demonstrating that thiol-containing derivatives exhibit enhanced inhibitory potency against enzymes reliant on nucleophilic active sites.
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-14-12-4-1-2-5-13(12)16-15(21)18(14)7-3-6-17-8-10-20-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDJVNHECFFQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620929 involves the reaction of 2-mercaptoquinazolin-4(3H)-one with 3-(4-morpholinyl)propylamine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for WAY-620929 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
WAY-620929 undergoes various chemical reactions, including:
Oxidation: The thiol group in WAY-620929 can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Alkylated or acylated derivatives of WAY-620929.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of WAY-620929 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one share the quinazolinone core but differ in substituents at position 3. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Diversity: The morpholinylpropyl group in the target compound introduces polarity, which may improve solubility compared to halogenated (e.g., 3-chloro-4-fluorophenyl in ) or alkylated (e.g., 2-isopropylphenyl in ) analogs.
Physicochemical Properties :
- Halogenated derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- The target compound’s morpholine group balances polarity and lipophilicity, a feature often leveraged in drug design to optimize bioavailability .
Structural Implications :
Biological Activity
3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and its interactions with various biological targets.
The compound's molecular formula is with a molecular weight of approximately 240.34 g/mol. It features a quinazolinone core structure, which is known for its diverse biological properties.
Cytotoxicity
Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 0.14 to 15.72 µM against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Notably, some derivatives exhibited cytotoxicity up to 30-fold greater than the positive control lapatinib in these assays .
The mechanism behind the cytotoxic effects of this compound involves the inhibition of multiple tyrosine kinases. Studies have indicated that quinazolinone derivatives act as ATP non-competitive inhibitors against cyclin-dependent kinase 2 (CDK2), and ATP competitive inhibitors against epidermal growth factor receptor (EGFR). For example, specific derivatives showed IC50 values for CDK2 as low as 0.173 µM , comparable to established inhibitors like imatinib .
Enzyme Inhibition
In addition to their cytotoxic properties, these compounds have been evaluated for their ability to inhibit metalloproteinases such as thermolysin. Some derivatives exhibited potent inhibition with IC50 values as low as 0.0115 µM , indicating strong potential for therapeutic applications in diseases where metalloproteinases play a critical role .
Comparative Analysis
The following table summarizes the biological activity of selected quinazolinone derivatives compared to this compound:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 5.9 | Comparable to lapatinib |
| Quinazolinone derivative 1 | A2780 | 0.20 | Stronger than lapatinib |
| Quinazolinone derivative 2 | CDK2 | 0.173 | Similar potency to imatinib |
| Quinazolinone derivative 3 | Thermolysin | 0.0115 | Most potent inhibitor identified |
Case Studies
- Case Study on MCF-7 Cell Line : A study evaluated the effects of various quinazolinone derivatives on MCF-7 cells. The results indicated that compounds with specific substitutions on the quinazolinone ring significantly enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .
- Inhibition Studies : Another investigation focused on the inhibitory effects of these compounds on CDK2 and EGFR kinases. The findings revealed that certain derivatives not only inhibited these kinases effectively but also demonstrated selectivity over other kinases, which is crucial for minimizing side effects in therapeutic applications .
Q & A
Q. What analytical techniques are essential for identifying polymorphic forms observed during crystallization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
